N-Benzyl-2-morpholinoethanamine N-Benzyl-2-morpholinoethanamine
Brand Name: Vulcanchem
CAS No.: 2038-05-3
VCID: VC21296093
InChI: InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2
SMILES: C1COCCN1CCNCC2=CC=CC=C2
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

N-Benzyl-2-morpholinoethanamine

CAS No.: 2038-05-3

Cat. No.: VC21296093

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-morpholinoethanamine - 2038-05-3

Specification

CAS No. 2038-05-3
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name N-benzyl-2-morpholin-4-ylethanamine
Standard InChI InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2
Standard InChI Key MSFAUJOUPQMLNF-UHFFFAOYSA-N
SMILES C1COCCN1CCNCC2=CC=CC=C2
Canonical SMILES C1COCCN1CCNCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

N-Benzyl-2-morpholinoethanamine is an organic compound consisting of a morpholine ring connected to an ethylamine group that is further substituted with a benzyl group. This structural arrangement contributes to its distinctive chemical behavior and applications.

Basic Chemical Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number2038-05-3
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
Alternative NamesBenzyl[2-(morpholin-4-yl)ethyl]amine

The compound exists in different forms, including as dihydrochloride salt, which has slightly different properties:

ParameterValue (Dihydrochloride Salt)
CAS Number87639-87-0
Molecular FormulaC₁₃H₂₁ClN₂O
Molecular Weight256.77 g/mol
Alternative NamesN-benzyl-N-[2-(4-morpholinyl)ethyl]amine 2HCl; N-Benzyl-2-MorpholinoethanaMine dihydrochloride; n-Benzyl-2-morpholinoethan-1-amine dihydrochloride; 4-Morpholineethanamine, N-(phenylmethyl)-, dihydrochloride

The compound's structure features a morpholine heterocycle connected to an ethylamine linker, which is further functionalized with a benzyl group, creating a molecule with both hydrophilic and hydrophobic regions .

Physical and Chemical Properties

N-Benzyl-2-morpholinoethanamine possesses specific physical and chemical properties that influence its behavior in various experimental settings and applications.

PropertyRecommendation
Storage Temperature2-8°C
Light SensitivityProtect from light
Solution Storage-80°C (use within 6 months); -20°C (use within 1 month)
Recommended HandlingTo increase solubility, heat to 37°C and use ultrasonic bath
Shipping ConditionWith blue ice for evaluation sample; room temperature or blue ice for other sizes

These storage conditions are crucial for maintaining the compound's stability and ensuring reliable experimental results .

Stock Solution Preparation

For laboratory use, precise preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of varying concentrations:

Desired ConcentrationAmount of Compound
1 mg
1 mM4.5391 mL
5 mM0.9078 mL
10 mM0.4539 mL

This information facilitates accurate and reproducible preparation of N-Benzyl-2-morpholinoethanamine solutions for experimental work .

Structural Relationships and Comparisons

N-Benzyl-2-morpholinoethanamine is structurally related to several compounds with established applications in pharmaceutical and chemical research.

Relationship to 2-Morpholinoethanamine

2-Morpholinoethanamine (CAS: 2038-03-1) can be considered a precursor or related compound to N-Benzyl-2-morpholinoethanamine, lacking only the benzyl substituent. This compound has the following properties:

PropertyValue
Molecular FormulaC₆H₁₄N₂O
Molecular Weight130.188 g/mol
Density1.0±0.1 g/cm³
Boiling Point202.6±20.0 °C at 760 mmHg
Melting Point24 °C
Water SolubilitySoluble

Understanding the relationship between these compounds provides insight into the potential synthesis pathways and comparative reactivity of N-Benzyl-2-morpholinoethanamine .

Connection to Pharmaceutical Intermediates

The structural similarity of N-Benzyl-2-morpholinoethanamine to compounds like N-(2-aminoethyl)morpholine (another name for 2-morpholinoethanamine) is notable. The latter serves as a key intermediate in the synthesis of pharmaceutical compounds including the antidepressant moclobemide . This relationship suggests potential applications for N-Benzyl-2-morpholinoethanamine in pharmaceutical research and development.

Current Research Limitations and Future Directions

The current research landscape for N-Benzyl-2-morpholinoethanamine reveals certain limitations and opportunities for future investigations.

Research Gaps

The available literature indicates several gaps in the current understanding of N-Benzyl-2-morpholinoethanamine:

  • Limited documentation of specific research applications

  • Incomplete pharmacological profiling

  • Absence of comprehensive toxicological data

  • Sparse information on structure-activity relationships

These gaps present opportunities for researchers to expand the knowledge base regarding this compound.

Future Research Opportunities

Based on structural similarities to pharmaceutical intermediates and the presence of functional groups amenable to chemical modification, several research directions appear promising:

  • Exploration of potential biological activities, particularly in neurological pathways

  • Investigation as a scaffold for medicinal chemistry modifications

  • Development of novel synthetic methodologies utilizing its functional groups

  • Computational studies to predict potential binding interactions with biological targets

These research avenues could significantly enhance understanding of N-Benzyl-2-morpholinoethanamine and potentially reveal new applications .

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